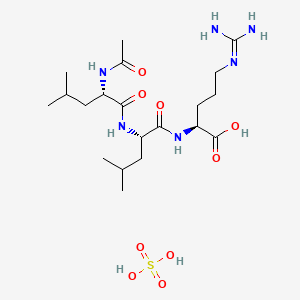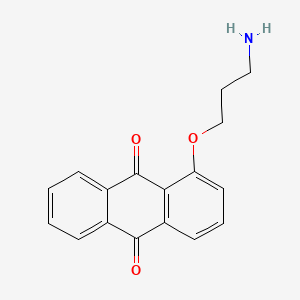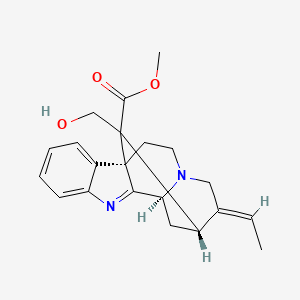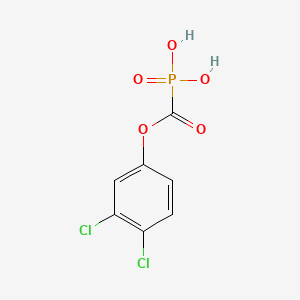
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide is a chemical compound with a complex structure that includes both phosphine and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 3,4-dichlorophenol. The reaction conditions often require the use of a base to facilitate the esterification process. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts, such as palladium or platinum-based catalysts, can also be employed to accelerate the reaction rate and improve the overall yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinecarboxylic acid esters.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinecarboxylic acid, dihydroxy-, phenyl ester, oxide
- Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide
- Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
74270-34-1 |
|---|---|
Formule moléculaire |
C7H5Cl2O5P |
Poids moléculaire |
270.99 g/mol |
Nom IUPAC |
(3,4-dichlorophenoxy)carbonylphosphonic acid |
InChI |
InChI=1S/C7H5Cl2O5P/c8-5-2-1-4(3-6(5)9)14-7(10)15(11,12)13/h1-3H,(H2,11,12,13) |
Clé InChI |
MMKWHWAYPNDSPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(=O)P(=O)(O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


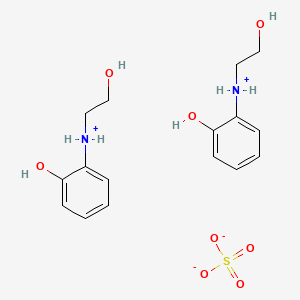

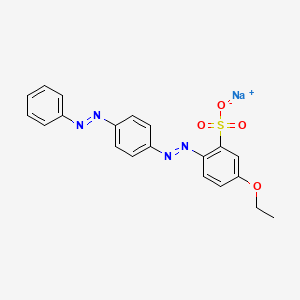
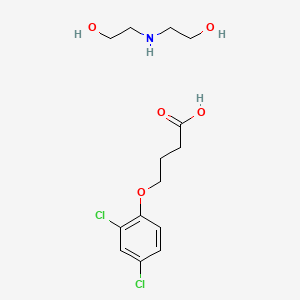
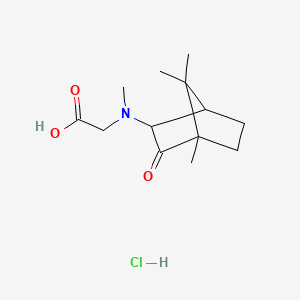
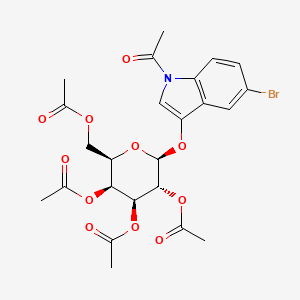
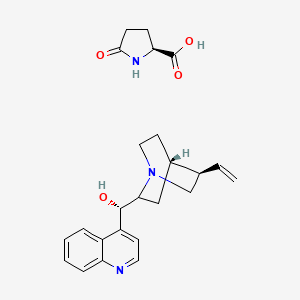

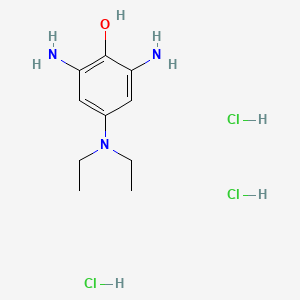
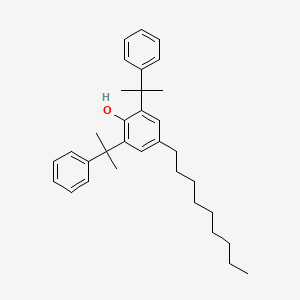
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
